Carcinogenicity Profile: Amino vs. Nitro Substitution on the Thiophene Ring Eliminates Documented Rodent Carcinogenicity
The carcinogenicity of 4-amino-2-thienylquinazolines is governed primarily by the 5-position substituent on the thiophene ring. The nitro analog, 4-(2-hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline (CAS 33389-36-5), is classified as a positive rodent carcinogen in the CPDB with a TD50 of 1.87 mg/kg/day in female rats (all tumor-bearing animals) [1]. In the same study series, 4-bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline (CAS 33372-39-3) produced a 100% incidence of mammary adenocarcinomas in 28 female rats at risk and induced 3 benign and 5 malignant mammary tumors plus 13 small intestine sarcomas in 20 male rats [2]. In marked contrast, the des-nitro analog 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline (CAS 58139-47-2) yielded only 4 solitary benign mammary tumors in 28 female rats (P > 0.2) and is classified as 'no positive' for carcinogenicity in the CPDB [3]. By class-level inference, replacing the nitro group with an amino group (as in CAS 57584-56-2) is expected to abrogate the carcinogenicity associated with the 5-nitrothiophene pharmacophore. The target compound (CAS 57584-56-2) does not appear as a positive carcinogen in the CPDB.
| Evidence Dimension | Rodent carcinogenicity (CPDB TD50 / tumor incidence) |
|---|---|
| Target Compound Data | Not listed as a positive carcinogen in CPDB; no TD50 reported |
| Comparator Or Baseline | Nitro analog CAS 33389-36-5: TD50 = 1.87 mg/kg/day (rat, female, all tumor bearing animals). Bis-nitro analog CAS 33372-39-3: 100% mammary adenocarcinoma incidence (28/28 female rats). Des-nitro analog CAS 58139-47-2: 'no positive' classification; 4/28 benign mammary tumors only (P > 0.2). |
| Quantified Difference | TD50 shift from 1.87 mg/kg/day (nitro analog) to not determinable (amino analog, no positive carcinogenicity data); tumor incidence shift from 100% malignant (nitro) to non-significant benign only (des-nitro). |
| Conditions | Chronic feeding studies in Sprague-Dawley rats; CPDB standardized analysis of published NCI/NTP bioassays [1][2][3]. |
Why This Matters
For procurement involving in vivo studies or any application where compound safety profile is relevant, the amino analog eliminates the Class-level carcinogenicity risk inherent to the 5-nitrothiophene series, making it a safer scaffold for further derivatization.
- [1] Carcinogenic Potency Database (CPDB). 4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline (CAS 33389-36-5). TD50 = 1.87 mg/kg/day (rat, female). View Source
- [2] Cohen SM, Ertürk E, Bryan GT. Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats. J Natl Cancer Inst. 1976 Aug;57(2):277-82. PMID: 1003512. View Source
- [3] Carcinogenic Potency Database (CPDB). 4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline (CAS 58139-47-2). 'No positive' classification. View Source
